molecular formula C6H13NS2 B12416502 Disulfiram impurity 1-d10

Disulfiram impurity 1-d10

Cat. No.: B12416502
M. Wt: 173.4 g/mol
InChI Key: JYRXPFCUABYLPD-IZUSZFKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfiram impurity 1-d10 is a deuterium-labeled version of Disulfiram impurity 1. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

The preparation of Disulfiram impurity 1-d10 involves the incorporation of deuterium into Disulfiram impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Disulfiram impurity 1-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Disulfiram impurity 1-d10 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Disulfiram impurity 1-d10 is similar to that of Disulfiram. It involves the inhibition of specific metabolic enzymes. The incorporation of deuterium can affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered biological activity. The molecular targets and pathways involved include various enzymes and metabolic pathways that are influenced by the presence of deuterium .

Comparison with Similar Compounds

Disulfiram impurity 1-d10 is unique due to the incorporation of deuterium, which distinguishes it from its non-deuterated counterpart, Disulfiram impurity 1. Similar compounds include other deuterium-labeled impurities and metabolites used in scientific research. These compounds are often used for similar purposes, such as studying drug metabolism and pharmacokinetics. The uniqueness of this compound lies in its specific application and the effects of deuterium on its pharmacokinetic and metabolic profiles .

Properties

Molecular Formula

C6H13NS2

Molecular Weight

173.4 g/mol

IUPAC Name

methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate

InChI

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

JYRXPFCUABYLPD-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SC)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=S)SC

Origin of Product

United States

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